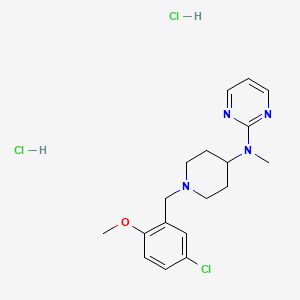
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a chlorinated methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the piperidine ring: This step involves the reaction of the pyrimidine intermediate with a piperidine derivative.
Attachment of the chlorinated methoxybenzyl group: This is usually done through a substitution reaction, where the chlorinated methoxybenzyl group is introduced to the piperidine-pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms or removing oxygen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: This compound has a similar structural motif and is used in applications such as solar cells and light-emitting diodes.
Vinyl chloride: Another related compound, used in the production of polyvinyl chloride (PVC) and other industrial applications.
Uniqueness
2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its interaction with specific molecular targets make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
76167-81-2 |
|---|---|
Molecular Formula |
C18H25Cl3N4O |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
N-[1-[(5-chloro-2-methoxyphenyl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C18H23ClN4O.2ClH/c1-22(18-20-8-3-9-21-18)16-6-10-23(11-7-16)13-14-12-15(19)4-5-17(14)24-2;;/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3;2*1H |
InChI Key |
FHKFBBULUZRWFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=C(C=CC(=C2)Cl)OC)C3=NC=CC=N3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



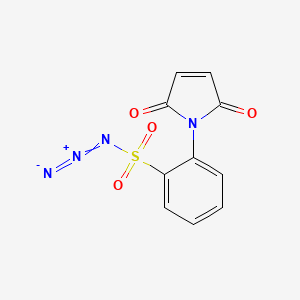
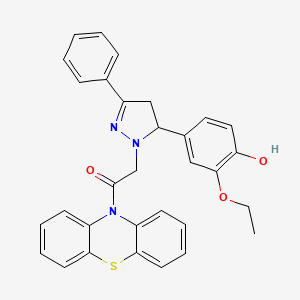
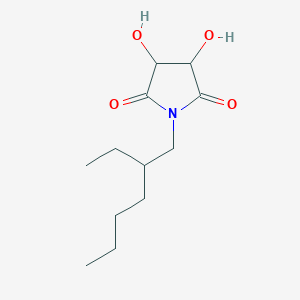
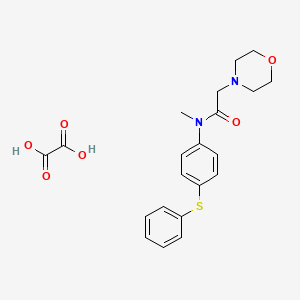
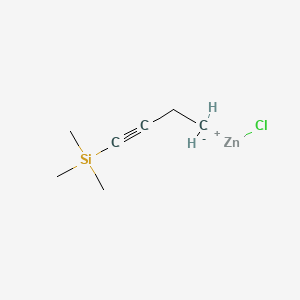

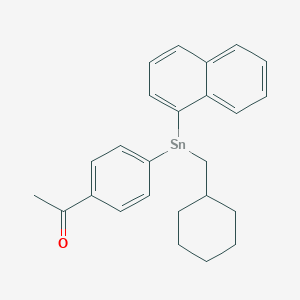

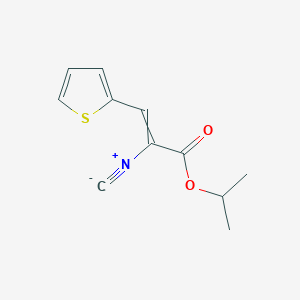
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
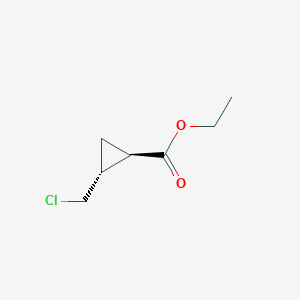
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)

